![molecular formula C20H13ClN2O2S2 B2417419 N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide CAS No. 952876-49-2](/img/structure/B2417419.png)
N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide, also known as CTB-121, is a compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of benzothiophene derivatives and has shown promising results in preclinical studies for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide is not fully understood, but it is believed to involve the modulation of various cellular pathways. This compound has been shown to inhibit the aggregation of amyloid beta peptides by binding to them and preventing their interaction with other proteins. This compound has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation. In addition, this compound can induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. This compound can reduce the levels of amyloid beta peptides in the brain, which are implicated in the development of Alzheimer's disease. This compound can also protect dopaminergic neurons in the brain, which are affected in Parkinson's disease. In addition, this compound can induce apoptosis in cancer cells, which can lead to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide in lab experiments include its potential therapeutic applications in various diseases, its ability to inhibit the aggregation of amyloid beta peptides, and its ability to induce apoptosis in cancer cells. The limitations of using this compound in lab experiments include its limited solubility in water, which can affect its bioavailability, and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide. One direction is to further investigate its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to study the mechanism of action of this compound in more detail, in order to understand how it modulates various cellular pathways. In addition, future studies could focus on improving the solubility and bioavailability of this compound, in order to enhance its effectiveness as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide involves the reaction of 3-chlorobenzo[b]thiophene-2-carboxylic acid with 3-amino-5-phenylthiophene-2-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Preclinical studies have shown that this compound can inhibit the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease. This compound has also been shown to protect dopaminergic neurons in the brain, which are affected in Parkinson's disease. In addition, this compound has been studied for its potential anticancer activity, as it can induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2S2/c21-16-12-8-4-5-9-14(12)26-17(16)19(25)23-20-13(18(22)24)10-15(27-20)11-6-2-1-3-7-11/h1-10H,(H2,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEXZHQOMUWPIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

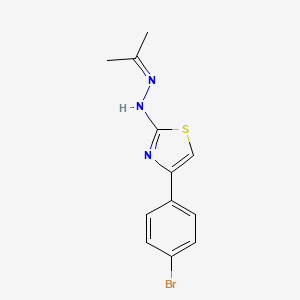

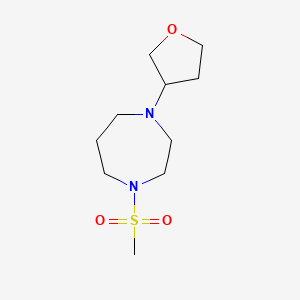
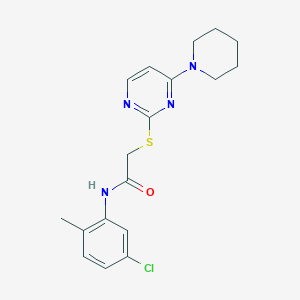
![4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2417343.png)
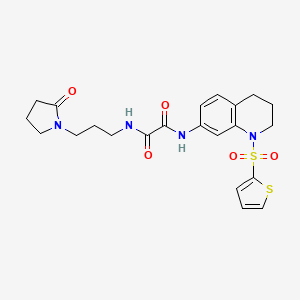
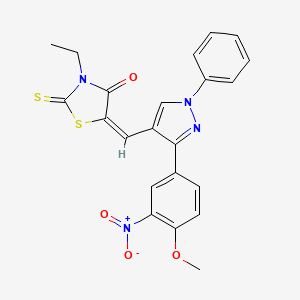
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2417349.png)
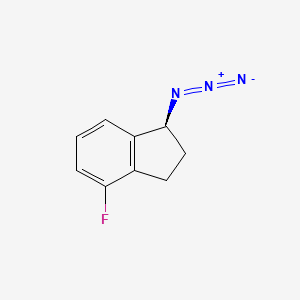
![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B2417355.png)
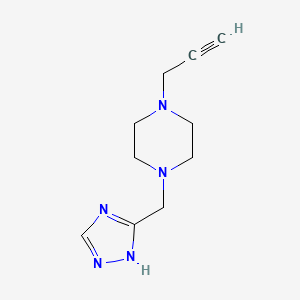
![N-(2-fluorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B2417357.png)
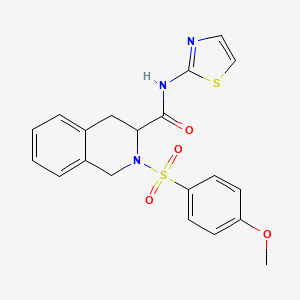
![(2E,3E)-1-(4-fluorophenyl)-3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B2417359.png)